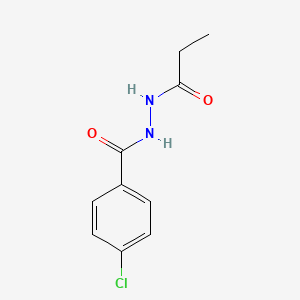

4-chloro-N'-propanoylbenzohydrazide

Beschreibung

4-Chloro-N'-propanoylbenzohydrazide is a benzohydrazide derivative characterized by a chloro substituent at the para position of the benzene ring and a propanoyl group (-CO-CH2-CH3) at the hydrazide nitrogen. These derivatives often serve as scaffolds for designing ligands with enhanced pharmacological profiles due to their ability to form stable Schiff bases and coordinate with metal ions, as observed in crystallographic studies .

Eigenschaften

Molekularformel |

C10H11ClN2O2 |

|---|---|

Molekulargewicht |

226.66 g/mol |

IUPAC-Name |

4-chloro-N'-propanoylbenzohydrazide |

InChI |

InChI=1S/C10H11ClN2O2/c1-2-9(14)12-13-10(15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14)(H,13,15) |

InChI-Schlüssel |

UUKITBWDCOZWNI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)NNC(=O)C1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-propanoylbenzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with propanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-propanoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-N'-Propanoylbenzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Derivate mit höherem Oxidationszustand zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in das entsprechende Amin oder andere reduzierte Formen umwandeln.

Substitution: Das Chloratom am Benzolring kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen erfordern häufig eine starke Base wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) und werden in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) durchgeführt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl substituierter Benzohydrazide führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-N'-Propanoylbenzohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Modulator dieser Ziele wirken und ihre Aktivität und nachgeschaltete Signalwege beeinflussen. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem Zielmolekül ab.

Wirkmechanismus

The mechanism of action of 4-chloro-N’-propanoylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Anticancer Activity

- Compound 5f (4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide): Exhibited potent inhibition against MCF-7 (IC50 = 13.2 μM) and MDA-MB-468 (IC50 = 8.2 μM) breast cancer cells.

- The chloro substituent enhances ligand stability, influencing metal coordination and bioactivity .

Antimicrobial and Antioxidant Activity

- 4-Chloro-N’-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide: Demonstrated significant antibacterial activity against Escherichia coli, attributed to the electron-withdrawing chloro group enhancing electrophilic interactions .

- Schiff Bases (S1–S4) : Derivatives with 3,4-dimethoxybenzylidene or thiophene substituents showed moderate antimicrobial activity against S. aureus, E. coli, and A. niger. Antioxidant activity via DPPH scavenging was structure-dependent, with electron-donating groups (e.g., methoxy) improving radical neutralization .

Anti-Leishmanial Activity

- (E)-4-Chloro-N’-Chromen-Indole Hybrids : Two derivatives exhibited IC50 values of 21.5 μM and 24.2 μM against Leishmania parasites. The chloro group likely enhances membrane permeability, while the chromen-indole hybrid structure improves target binding .

Structural and Pharmacokinetic Insights

- Crystallographic Studies: The chloro substituent in 4-chloro-N′-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide (Z′=3 crystal structure) stabilizes planar conformations, facilitating ligand-metal interactions in organotin complexes .

- Serum Albumin Binding : 4-Chloro-N′-(pyridin-2-ylmethylene)benzohydrazide (CPBH) binds to Sudlow’s site I of serum albumin with high affinity, suggesting favorable pharmacokinetic properties for drug delivery .

Comparative Data Table

Key Structural and Functional Trends

- Electron-Withdrawing Chloro Group : Enhances ligand stability, membrane permeability, and target binding in antimicrobial and anticancer derivatives .

- Substituent Flexibility: Morpholinoethyl or sulfonohydrazide groups improve solubility and selectivity in cancer cells, while methoxy or hydroxybenzylidene substituents enhance antioxidant capacity .

- Crystallographic Stability: Planar conformations in chloro-substituted benzohydrazides facilitate coordination with metals, critical for designing bioactive organometallic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.